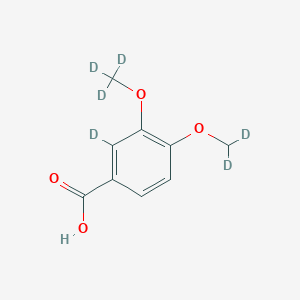
2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid is a deuterated derivative of benzoic acid Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid typically involves the introduction of deuterium atoms into the benzoic acid framework. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents, such as deuterated methanol (CD3OD) and deuterated methyl iodide (CD3I), in the synthesis process can introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on the desired level of deuteration and the specific requirements of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the compound into deuterated alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated carboxylic acids, while reduction can produce deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications, such as in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which 2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid exerts its effects depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help elucidate molecular structures. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to track the metabolic pathways and interactions of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other deuterated derivatives of benzoic acid, such as:
- 2-Deuterio-4-methoxybenzoic acid
- 2-Deuterio-3,4-dimethoxybenzoic acid
- 2-Deuterio-4-(trideuteriomethoxy)benzoic acid
Uniqueness
The uniqueness of 2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid lies in its specific deuteration pattern, which can influence its physical and chemical properties. This makes it particularly valuable in applications where precise deuterium labeling is required, such as in NMR spectroscopy and metabolic studies.
Eigenschaften
Molekularformel |
C9H10O4 |
|---|---|
Molekulargewicht |
188.21 g/mol |
IUPAC-Name |
2-deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i1D2,2D3,5D |
InChI-Schlüssel |
DAUAQNGYDSHRET-XHIUHYTRSA-N |
Isomerische SMILES |
[2H]C1=C(C=CC(=C1OC([2H])([2H])[2H])OC([2H])[2H])C(=O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13962239.png)
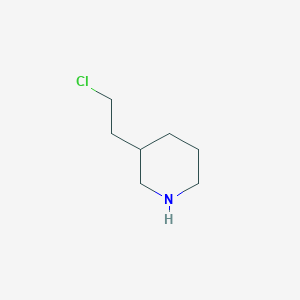
![tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962245.png)
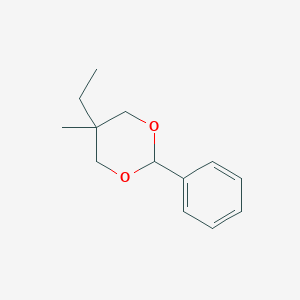

![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13962279.png)

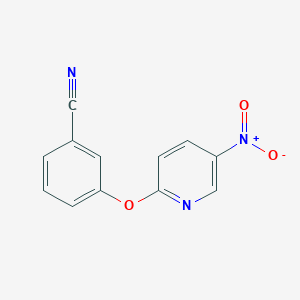
![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)

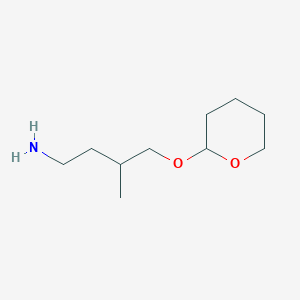
![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)
